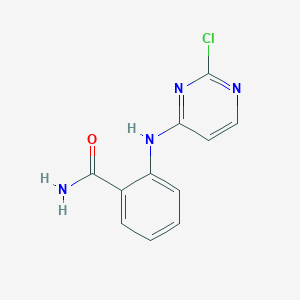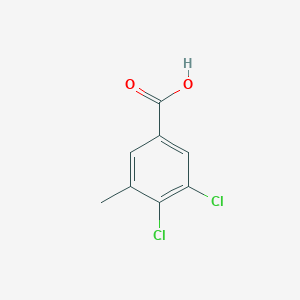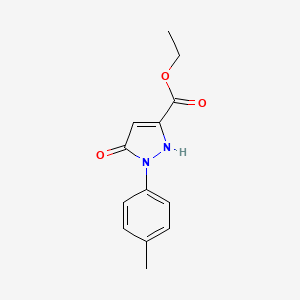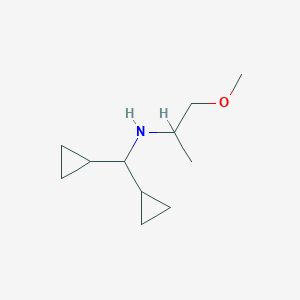![molecular formula C11H9BrFNS B12098095 N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is an organic compound characterized by the presence of a brominated thiophene ring and a fluorinated aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formation of Bromothiophenemethyl Intermediate: The 3-bromothiophene is then reacted with formaldehyde and a suitable base to form the 3-bromothiophenemethyl intermediate.
Coupling with 3-Fluoroaniline: The intermediate is then coupled with 3-fluoroaniline under basic conditions, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates. It is investigated for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mécanisme D'action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline
- N-[(3-bromothiophen-2-yl)methyl]-4-fluoroaniline
- N-[(3-chlorothiophen-2-yl)methyl]-3-fluoroaniline
Uniqueness
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct electronic properties and steric effects, making it a valuable scaffold in drug discovery and materials science.
Propriétés
Formule moléculaire |
C11H9BrFNS |
|---|---|
Poids moléculaire |
286.17 g/mol |
Nom IUPAC |
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C11H9BrFNS/c12-10-4-5-15-11(10)7-14-9-3-1-2-8(13)6-9/h1-6,14H,7H2 |
Clé InChI |
MYMSNNJQQSAVRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NCC2=C(C=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)






![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)




![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
